molecular formula C27H27N3O6S2 B15135848 N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide

N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B15135848
M. Wt: 553.7 g/mol
InChI Key: WXJXJLGSWLSGHJ-UHFFFAOYSA-N
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Description

N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the benzenesulfonamide group and the methoxyphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzenesulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzenesulfonamide group can produce amines.

Scientific Research Applications

N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its complex structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C27H27N3O6S2

Molecular Weight

553.7 g/mol

IUPAC Name

N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C27H27N3O6S2/c1-17-26(37-27(28-17)29-25(31)14-18-12-20(34-2)16-21(13-18)35-3)19-10-11-24(36-4)23(15-19)30-38(32,33)22-8-6-5-7-9-22/h5-13,15-16,30H,14H2,1-4H3,(H,28,29,31)

InChI Key

WXJXJLGSWLSGHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CC2=CC(=CC(=C2)OC)OC)C3=CC(=C(C=C3)OC)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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